molecular formula C15H16N2 B2460591 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 112631-31-9

2-[3,4-Dihydro-1(2H)-quinolinyl]aniline

Cat. No.: B2460591
CAS No.: 112631-31-9
M. Wt: 224.307
InChI Key: GDMUAUIGJQMZGC-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]aniline is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of aniline with 3,4-dihydroquinoline under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in ethanol at reflux temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

2-[3,4-Dihydro-1(2H)-quinolinyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinyl]aniline is unique due to the presence of both the dihydroquinoline and aniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-13-8-2-4-10-15(13)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10H,5,7,11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMUAUIGJQMZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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